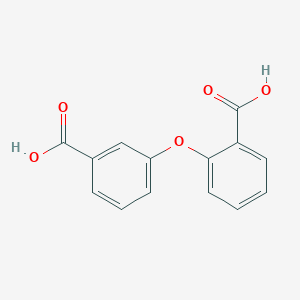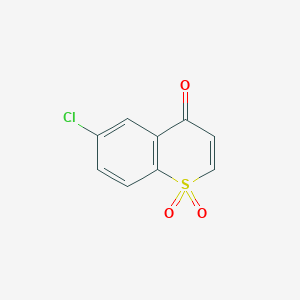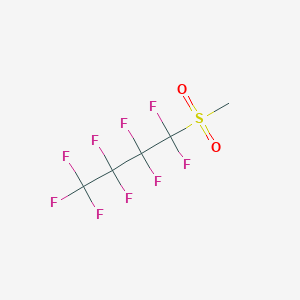
1,1,1,2,2,3,3,4,4-Nonafluoro-4-(methanesulfonyl)butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,2,2,3,3,4,4-Nonafluoro-4-(methanesulfonyl)butane is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of nine fluorine atoms and a methanesulfonyl group attached to a butane backbone. This compound is often used in various industrial and scientific applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,2,3,3,4,4-Nonafluoro-4-(methanesulfonyl)butane typically involves the fluorination of a suitable precursor. One common method is the electrochemical fluorination of sulfolane, which produces perfluorinated compounds . The reaction conditions often include the use of anhydrous hydrogen fluoride and a suitable electrolyte under controlled temperature and pressure.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale electrochemical fluorination processes. These processes are designed to ensure high yield and purity of the final product. The use of specialized equipment and stringent safety measures is essential due to the reactive nature of the fluorinating agents involved .
Chemical Reactions Analysis
Types of Reactions
1,1,1,2,2,3,3,4,4-Nonafluoro-4-(methanesulfonyl)butane can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.
Reduction Reactions: It can be reduced under specific conditions to form different fluorinated derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized products.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives, sulfonic acids, and substituted butanes. These products are often used as intermediates in the synthesis of more complex compounds .
Scientific Research Applications
1,1,1,2,2,3,3,4,4-Nonafluoro-4-(methanesulfonyl)butane has several scientific research applications:
Biology: The compound is studied for its potential use in biological systems, including as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of fluorinated drugs.
Industry: It is used in the production of specialty chemicals, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of 1,1,1,2,2,3,3,4,4-Nonafluoro-4-(methanesulfonyl)butane involves its ability to act as a strong electrophile due to the presence of the methanesulfonyl group. This makes it highly reactive towards nucleophiles, allowing it to participate in various substitution reactions. The fluorine atoms also contribute to its stability and reactivity by providing electron-withdrawing effects .
Comparison with Similar Compounds
Similar Compounds
1,1,1,2,2,3,3,4,4-Nonafluoro-4-methoxybutane: Similar in structure but with a methoxy group instead of a methanesulfonyl group.
1,1,1,2,2,3,3,4,4-Nonafluoro-4-iodobutane: Contains an iodine atom instead of a methanesulfonyl group.
Uniqueness
1,1,1,2,2,3,3,4,4-Nonafluoro-4-(methanesulfonyl)butane is unique due to its combination of fluorine atoms and a methanesulfonyl group, which imparts distinct chemical properties. Its high reactivity and stability make it valuable in various applications, distinguishing it from other similar compounds .
Properties
CAS No. |
40630-22-6 |
|---|---|
Molecular Formula |
C5H3F9O2S |
Molecular Weight |
298.13 g/mol |
IUPAC Name |
1,1,1,2,2,3,3,4,4-nonafluoro-4-methylsulfonylbutane |
InChI |
InChI=1S/C5H3F9O2S/c1-17(15,16)5(13,14)3(8,9)2(6,7)4(10,11)12/h1H3 |
InChI Key |
UEVZLRBJDKYWDS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


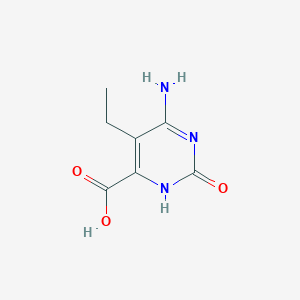
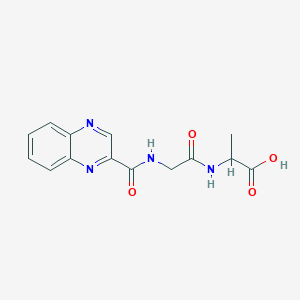
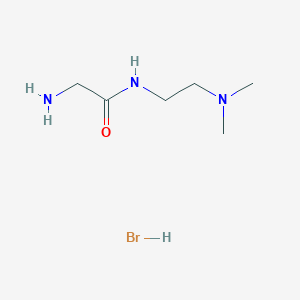
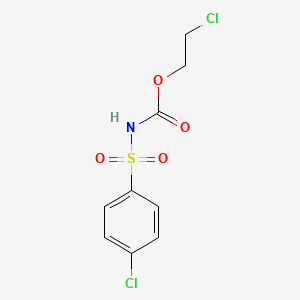
![4-{[(Methylcarbamothioyl)amino]methyl}-N-(propan-2-yl)benzamide](/img/structure/B14003944.png)
![5-Cyano-2-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzamide](/img/structure/B14003949.png)

![4-bromo-2-{(E)-[(1-phenylethyl)imino]methyl}phenol](/img/structure/B14003962.png)
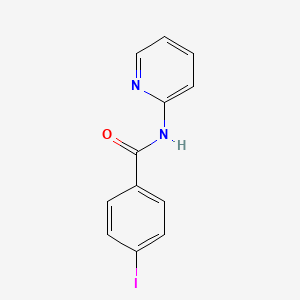
![N-[(3,4-dimethoxyphenyl)methylideneamino]benzamide](/img/structure/B14003978.png)
![4-[bis(2-chloroethyl)amino]-N-(2-pyridinyl)benzenesulfonamide](/img/structure/B14003984.png)
